5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide is a fluorinated organic compound that belongs to the class of nicotinamides It is characterized by the presence of a fluorine atom at the 5-position of the nicotinamide ring and a pyridin-2-ylmethyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
The compound “5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide” is a derivative of nicotinamide, which is a form of vitamin B3 and a precursor to NAD+, a coenzyme found in all living cells and critical for cell metabolism . Therefore, it’s possible that this compound might interact with enzymes or proteins involved in NAD+ metabolism.
Mode of Action
As a derivative of nicotinamide, “this compound” might interact with its targets in a similar way as nicotinamide does. Nicotinamide is known to bind to the active sites of enzymes and proteins, potentially altering their function .
Biochemical Pathways
Given its structural similarity to nicotinamide, “this compound” might be involved in the NAD+ biosynthesis pathway . NAD+ is involved in various biochemical reactions, including glycolysis, the citric acid cycle, and the electron transport chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 2-(chloromethyl)pyridine.
Amidation: The final step involves the reaction of the fluorinated nicotinic acid derivative with 2-(chloromethyl)pyridine in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the amide group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting nicotinic receptors or enzymes involved in NAD metabolism.
Biological Studies: The compound can be used to study the effects of fluorinated nicotinamides on cellular processes and metabolic pathways.
Materials Science: It may be explored for its potential use in the development of novel materials with unique electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methylpyridine: Similar in structure but lacks the nicotinamide moiety.
N-(pyridin-2-ylmethyl)nicotinamide: Similar but without the fluorine atom.
Uniqueness
5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide is unique due to the presence of both the fluorine atom and the pyridin-2-ylmethyl group. This combination can result in distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-fluoro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-10-5-9(6-14-7-10)12(17)16-8-11-3-1-2-4-15-11/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREWMOHGZZKEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.